Cas no 2413848-44-7 (tert-butyl (2R)-azetidine-2-carboxylate hydrochloride)

Technical Introduction: tert-Butyl (2R)-azetidine-2-carboxylate hydrochloride is a chiral azetidine derivative widely utilized as a key intermediate in pharmaceutical synthesis and asymmetric catalysis. Its rigid azetidine ring structure and stereochemical purity (R-configuration) make it valuable for constructing bioactive molecules, particularly in the development of protease inhibitors and other therapeutic agents. The tert-butyl ester group enhances solubility and stability, while the hydrochloride salt improves handling and storage. This compound is favored for its high enantiomeric purity and compatibility with diverse coupling reactions, enabling precise stereocontrol in complex synthetic pathways. Its applications span medicinal chemistry, peptidomimetics, and agrochemical research.
tert-butyl (2R)-azetidine-2-carboxylate hydrochloride structure
2413848-44-7 structure
商品名:tert-butyl (2R)-azetidine-2-carboxylate hydrochloride
CAS番号:2413848-44-7
MF:C8H16ClNO2
メガワット:193.671141624451
MDL:MFCD32662965
CID:5674312
PubChem ID:146049865

tert-butyl (2R)-azetidine-2-carboxylate hydrochloride 化学的及び物理的性質

名前と識別子

    • 2-Azetidinecarboxylic acid, 1,1-dimethylethyl ester, hydrochloride (1:1), (2R)-
    • 2413848-44-7
    • AT36770
    • tert-butyl (2R)-azetidine-2-carboxylate hydrochloride
    • EN300-26667467
    • Tert-butyl (2R)-azetidine-2-carboxylate;hydrochloride
    • MDL: MFCD32662965
    • インチ: 1S/C8H15NO2.ClH/c1-8(2,3)11-7(10)6-4-5-9-6;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1
    • InChIKey: CQDYQCBDUKAIAM-FYZOBXCZSA-N
    • ほほえんだ: Cl.O(C([C@H]1CCN1)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 193.0869564g/mol
  • どういたいしつりょう: 193.0869564g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 160
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3Ų

tert-butyl (2R)-azetidine-2-carboxylate hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26667467-10.0g
tert-butyl (2R)-azetidine-2-carboxylate hydrochloride
2413848-44-7 95.0%
10.0g
$6082.0 2025-03-20
Enamine
EN300-26667467-1.0g
tert-butyl (2R)-azetidine-2-carboxylate hydrochloride
2413848-44-7 95.0%
1.0g
$1414.0 2025-03-20
Enamine
EN300-26667467-10g
tert-butyl (2R)-azetidine-2-carboxylate hydrochloride
2413848-44-7 95%
10g
$6082.0 2023-09-12
1PlusChem
1P0290I5-250mg
tert-butyl(2R)-azetidine-2-carboxylatehydrochloride
2413848-44-7 95%
250mg
$929.00 2024-05-22
1PlusChem
1P0290I5-2.5g
tert-butyl(2R)-azetidine-2-carboxylatehydrochloride
2413848-44-7 95%
2.5g
$3487.00 2024-05-22
1PlusChem
1P0290I5-500mg
tert-butyl(2R)-azetidine-2-carboxylatehydrochloride
2413848-44-7 95%
500mg
$1426.00 2024-05-22
1PlusChem
1P0290I5-1g
tert-butyl(2R)-azetidine-2-carboxylatehydrochloride
2413848-44-7 95%
1g
$1810.00 2024-05-22
Aaron
AR0290QH-1g
tert-butyl(2R)-azetidine-2-carboxylatehydrochloride
2413848-44-7 95%
1g
$1970.00 2025-02-17
Aaron
AR0290QH-100mg
tert-butyl(2R)-azetidine-2-carboxylatehydrochloride
2413848-44-7 95%
100mg
$701.00 2025-02-17
Aaron
AR0290QH-10g
tert-butyl(2R)-azetidine-2-carboxylatehydrochloride
2413848-44-7 95%
10g
$8388.00 2023-12-15

tert-butyl (2R)-azetidine-2-carboxylate hydrochloride 関連文献

tert-butyl (2R)-azetidine-2-carboxylate hydrochlorideに関する追加情報

Tert-Butyl (2R)-Azetidine-2-Carboxylate Hydrochloride (CAS No. 2413848-44-7)

Tert-butyl (2R)-azetidine-2-carboxylate hydrochloride (CAS No. 2413848-44-7) is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential applications. This compound is a hydrochloride salt of a tert-butyl ester, which is derived from the chiral azetidine-2-carboxylic acid. The chiral center at the 2-position of the azetidine ring imparts enantiomeric purity, making it a valuable building block for the synthesis of biologically active molecules.

The tert-butyl (2R)-azetidine-2-carboxylate hydrochloride is particularly useful in the development of pharmaceuticals and agrochemicals, where enantiomeric purity is crucial for optimizing therapeutic efficacy and minimizing side effects. The tert-butyl protecting group provides stability and ease of manipulation during synthetic transformations, allowing for the introduction of various functional groups and the construction of complex molecular architectures.

Recent studies have highlighted the importance of azetidine-based compounds in drug discovery. For instance, azetidines have been explored as inhibitors of protein-protein interactions, which are often challenging targets in medicinal chemistry. The small size and high conformational rigidity of azetidines make them suitable for disrupting these interactions, leading to potential new therapies for diseases such as cancer and neurodegenerative disorders.

In addition to their role in drug discovery, tert-butyl (2R)-azetidine-2-carboxylate hydrochloride compounds have also been investigated for their use in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the structure and function of peptides but with improved pharmacological properties such as increased stability and reduced immunogenicity. The chiral center in the azetidine ring can be exploited to create stereoselective peptidomimetics, which can bind to specific protein targets with high affinity and selectivity.

The synthetic versatility of tert-butyl (2R)-azetidine-2-carboxylate hydrochloride has been demonstrated through various methodologies. One notable approach involves the use of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, which allow for the efficient introduction of diverse substituents at specific positions on the azetidine ring. These methods have enabled chemists to access a wide range of functionalized azetidines with high enantiomeric purity, expanding their utility in both academic research and industrial applications.

Moreover, the hydrochloride salt form of tert-butyl (2R)-azetidine-2-carboxylate offers several advantages in terms of solubility and handling. The salt form is generally more soluble in polar solvents compared to its free base form, facilitating its use in solution-phase reactions and purification processes. This property is particularly beneficial in large-scale syntheses where ease of processing is crucial.

In conclusion, tert-butyl (2R)-azetidine-2-carboxylate hydrochloride (CAS No. 2413848-44-7) is a versatile chiral compound with significant potential in various areas of chemical and pharmaceutical research. Its unique structural features, synthetic accessibility, and ability to form stable salts make it an attractive candidate for the development of novel therapeutics and advanced materials. As research continues to advance, it is likely that this compound will play an increasingly important role in driving innovation within these fields.

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